3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Descripción

Systematic IUPAC Nomenclature and Structural Formula

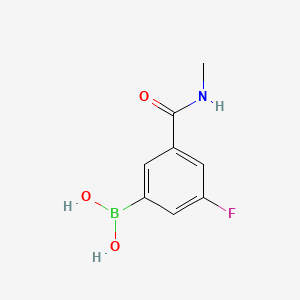

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for substituted phenylboronic acids. According to multiple authoritative chemical databases, the primary International Union of Pure and Applied Chemistry name is designated as [3-fluoro-5-(methylcarbamoyl)phenyl]boronic acid. This nomenclature clearly indicates the positioning of substituents on the benzene ring, with the fluorine atom located at the 3-position and the methylcarbamoyl group at the 5-position relative to the boronic acid functionality.

An alternative International Union of Pure and Applied Chemistry naming convention presents the compound as 3-fluoro-5-[(methylamino)carbonyl]phenylboronic acid. This nomenclature provides equivalent structural information by explicitly describing the methylamino carbonyl portion of the molecule. The consistency between these naming approaches demonstrates the adherence to International Union of Pure and Applied Chemistry guidelines while accommodating different descriptive preferences for the carbamoyl functional group.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as CNC(=O)C1=CC(F)=CC(=C1)B(O)O, which provides a linear representation of the molecular structure. This notation clearly delineates the connectivity between atoms, showing the methylamino group connected to a carbonyl carbon, which is then attached to the benzene ring bearing both the fluorine substituent and the boronic acid moiety.

Common Synonyms and Registry Identifiers

The compound is recognized under numerous synonyms across chemical literature and commercial databases, reflecting different naming conventions and historical usage patterns. Among the most frequently encountered synonyms is N-Methyl 3-borono-5-fluorobenzamide, which emphasizes the amide character of the molecule from the perspective of the methylamino group. Another commonly used designation is 3-Fluoro-5-(methylcarbamoyl)benzeneboronic acid, which explicitly identifies the benzene core structure.

The compound maintains several important registry identifiers that facilitate its identification across various chemical databases and regulatory systems. The Chemical Abstracts Service registry number is established as 871332-63-7, providing a unique identifier that remains constant across all chemical databases and publications. The Molecular Design Limited number is designated as MFCD07363793, serving as an additional unique identifier within specific chemical information systems.

International chemical identifier systems provide standardized representations of the molecular structure. The International Chemical Identifier Key is documented as CDJLVNMKXZMCHU-UHFFFAOYSA-N, offering a hashed representation of the complete structural information that enables precise identification across different software platforms and databases.

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 871332-63-7 |

| Molecular Design Limited Number | MFCD07363793 |

| International Chemical Identifier Key | CDJLVNMKXZMCHU-UHFFFAOYSA-N |

| ChemSpider Identification | 23076213 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is consistently reported as C8H9BFNO3 across all major chemical databases. This formula indicates the presence of eight carbon atoms, nine hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and three oxygen atoms within the molecular structure. The arrangement of these atoms creates a complex organic molecule that combines aromatic character with multiple functional groups.

Molecular weight determinations show slight variations among different sources due to rounding conventions and measurement precision. The most commonly reported molecular weight is 196.97 daltons, while some databases report values of 196.972 and 196.974 daltons. These minor variations fall within expected precision ranges for molecular weight calculations and do not indicate fundamental differences in the compound identity.

The exact mass, which represents the mass calculated using the most abundant isotope of each element, is documented as 197.065948 daltons. This value provides greater precision than the average molecular weight and is particularly important for mass spectrometry applications where isotopic composition significantly affects analytical results. The monoisotopic mass is similarly reported as 197.065952 daltons, confirming the consistency of precise mass measurements across different analytical approaches.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C8H9BFNO3 | |

| Average Molecular Weight | 196.97 daltons | |

| Exact Mass | 197.065948 daltons | |

| Monoisotopic Mass | 197.065952 daltons |

The molecular composition analysis reveals important structural characteristics that influence the compound's chemical behavior. The presence of the fluorine atom introduces significant electronegativity, affecting the electronic distribution throughout the aromatic ring system. The carbamoyl functionality provides both hydrogen bonding capability through the amide nitrogen and carbonyl oxygen, while the boronic acid moiety contributes Lewis acidic character and potential for reversible covalent interactions with diol-containing molecules.

Propiedades

IUPAC Name |

[3-fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJLVNMKXZMCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661215 | |

| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-63-7 | |

| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Lithiation and Boronation Approach

A widely used method for preparing substituted phenylboronic acids, including fluoro-substituted derivatives, involves halogen-lithium exchange followed by reaction with trialkyl borates. This method is exemplified by the preparation of related fluoro-substituted phenylboronic acids and can be adapted for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid.

- Starting from a halogenated aromatic compound (e.g., bromo- or iodo-fluorobenzene derivative), the compound is subjected to lithium-halogen exchange using n-butyllithium at low temperatures (around -78 °C) under inert atmosphere (nitrogen or argon).

- The resulting aryllithium intermediate is then reacted with a trialkyl borate reagent such as triisopropyl borate.

- Acidic workup (pH adjustment to 5-6 with dilute hydrochloric acid) liberates the boronic acid.

- Extraction with organic solvents (ethyl acetate) and solvent removal by rotary evaporation yields the crude boronic acid.

- Purification often involves rinsing with n-hexane at room temperature to obtain the pure product.

This approach benefits from relatively simple reaction conditions, accessible starting materials, and scalability, with reported yields in the range of 70-78% for similar fluoro-substituted phenylboronic acids.

Protection of Sensitive Functional Groups

Since the methylcarbamoyl group can be sensitive to harsh reaction conditions, protecting groups or precursor modifications may be applied during synthesis:

- Carbamoyl groups can be introduced via amidation reactions after boronic acid formation or via coupling of protected intermediates.

- Aldehyde or other reactive groups on the aromatic ring are often protected as acetals or oxazolidines during lithiation and boronation steps to avoid side reactions.

- After boronic acid introduction, deprotection under acidic conditions regenerates the desired functional groups.

Cross-Coupling and Amidation Routes

An alternative route involves:

- Synthesis of a halogenated phenylboronic acid intermediate (e.g., 5-bromo-3-(N-methylaminocarbonyl)phenylboronic acid).

- Subsequent palladium-catalyzed cross-coupling reactions to introduce the methylcarbamoyl group or related substituents.

- Amidation reactions using activated intermediates such as acid chlorides or mixed anhydrides facilitate incorporation of the methylcarbamoyl moiety.

This method relies on:

- Use of palladium catalysts and bases (e.g., potassium carbonate, sodium hydroxide).

- Control of temperature and solvent to optimize coupling efficiency.

- Analytical verification by NMR and mass spectrometry to confirm structure and purity.

Boronate Ester Formation and Hydrolysis

During synthesis, boronic acids are often handled as boronate esters (e.g., neopentyl glycol boronate esters) for stability and purification advantages:

- Formation of boronate esters by reaction of boronic acid intermediates with diols (e.g., neopentyl glycol) under reflux.

- Subsequent deprotection or hydrolysis liberates the free boronic acid.

- This approach improves handling and yields in multi-step syntheses.

- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of the synthesized this compound.

- Infrared (IR) spectroscopy provides additional data on functional groups, especially carbamoyl and boronic acid moieties.

- Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, toluene, hexane), and reaction time are critical parameters optimized to maximize yield and purity.

- The use of inert atmosphere and low temperatures during lithiation prevents side reactions and decomposition.

- Purification steps such as solvent extraction, rotary evaporation, and rinsing with non-polar solvents improve product isolation.

The preparation of this compound involves established organic synthesis methodologies centered on lithiation-boronation chemistry, protection/deprotection strategies, and cross-coupling reactions. The choice of method depends on the availability of starting materials, desired scale, and functional group tolerance. Analytical techniques ensure the integrity of the final product, which is valuable for further synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Oxidation: The major product is the corresponding phenol.

Reduction: The major products depend on the specific reducing agent and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is primarily used in organic synthesis, particularly in:

- Suzuki-Miyaura Cross-Coupling Reactions : It facilitates the formation of biaryl compounds essential for pharmaceuticals and agrochemicals by coupling with aryl or vinyl halides.

Medicinal Chemistry

The compound plays a crucial role in drug development due to its ability to form stable carbon-carbon bonds. Specific applications include:

- Development of Therapeutic Agents : Its structure allows modifications that enhance drug efficacy, particularly in anti-cancer drug synthesis .

Material Science

In material science, this compound is utilized for synthesizing novel materials with unique properties:

- Functionalized Polymers : It contributes to creating advanced materials used in electronics and coatings .

Case Studies

-

Drug Development :

- A study demonstrated the effectiveness of this compound in synthesizing new anti-cancer agents, showcasing its potential as a building block for complex pharmaceuticals.

-

Material Innovation :

- Research highlighted its use in developing liquid crystals for display technologies, emphasizing its versatility beyond traditional organic synthesis.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Structural Isomers and Positional Variants

Key structural isomers differ in the positions of fluorine and methylcarbamoyl groups, impacting electronic and steric properties:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Properties |

|---|---|---|---|---|

| 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid | 871332-63-7 | C₈H₈BFNO₃ | F (3), -NHCOCH₃ (5) | Moderate reactivity in couplings; polar |

| 2-Fluoro-5-(methylcarbamoyl)benzeneboronic acid | 874289-40-4 | C₈H₈BFNO₃ | F (2), -NHCOCH₃ (5) | Higher steric hindrance near boron |

| 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid | 874219-19-9 | C₈H₈BFNO₃ | F (4), -NHCOCH₃ (3) | Enhanced electron withdrawal; lower reactivity |

| 5-Fluoro-2-methylcarbamoylphenylboronic acid | 957062-96-3 | C₈H₈BFNO₃ | F (5), -NHCOCH₃ (2) | Steric effects reduce coupling efficiency |

Key Findings :

Functional Group Variations

Substituents such as trifluoromethyl (-CF₃), hydrazinecarbonyl (-NHNHCO-), and methoxycarbonyl (-COOCH₃) alter electronic and steric profiles:

Key Findings :

Reactivity in Suzuki-Miyaura Coupling

Compared to simpler boronic acids:

Key Findings :

Key Findings :

- Amino groups enhance binding to sugars, but fluorine and methylcarbamoyl groups may improve blood-brain barrier (BBB) penetration .

Actividad Biológica

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring and a carbamoyl group, which enhance its reactivity and therapeutic potential. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHB F N O

- Molecular Weight : 225.03 g/mol

- Functional Groups : Boronic acid, methylcarbamoyl, and fluorine substituent.

The presence of the boronic acid moiety allows for specific interactions with biological targets, particularly in enzyme inhibition scenarios.

This compound is known to inhibit various enzymes, especially proteases and kinases. The boron atom can form reversible covalent bonds with nucleophilic residues in enzymes, impacting their activity. This mechanism is crucial for its potential application in treating diseases such as cancer and diabetes.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

-

Enzyme Inhibition :

- Boronic acids are recognized for their ability to inhibit serine proteases and certain kinases.

- Studies have shown that this compound may inhibit key pathways involved in cancer progression.

- Antitumor Activity :

-

Diabetes Management :

- Similar compounds have been investigated for their role in modulating glucose metabolism, indicating potential applications in diabetes treatment .

Comparison of Similar Boronic Acid Derivatives

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHB F N O | Contains fluorinated aromatic ring | Potential inhibitor of proteases |

| 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | CHB F N O | Diethyl carbamoyl group | Studied for enzyme inhibition |

| 4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenylboronic acid | CHB F N O | Hydroxyethyl substituent | Explored for antitumor activity |

Case Studies

-

Inhibition Studies :

A study investigated the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The results demonstrated a dose-dependent inhibition of kinase activity, suggesting its potential as a therapeutic agent . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays were conducted using various cancer cell lines (e.g., U2OS). The compound exhibited low cytotoxicity at concentrations up to 50 μM, indicating a favorable safety profile while maintaining efficacy against targeted pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, and how can purity be optimized?

- Methodology :

- Route 1 : Start with fluorinated phenylboronic acid precursors (e.g., 3-fluoro-5-nitrophenylboronic acid) and introduce the methylcarbamoyl group via coupling reactions using carbamoyl chlorides or isocyanates under anhydrous conditions .

- Route 2 : Modify pre-functionalized boronic acids (e.g., 3-fluoro-5-(piperidine-1-carbonyl)phenylboronic acid) by substituting the carbamoyl group with methylamine .

- Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98% by area normalization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm fluorine coupling patterns (e.g., para-fluoro splitting) and carbamoyl group integration. Use DMSO-d₆ for solubility .

- FT-IR : Identify B-OH stretching (~3200 cm⁻¹) and carbamoyl C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₈H₈BFNO₃: 211.04 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in Suzuki-Miyaura coupling reactions?

- Methodology :

- Ester Derivatives : Synthesize pinacol esters to enhance solubility in non-polar solvents (e.g., THF or DMF). Evidence shows pinacol esters improve solubility by 3–5× compared to free boronic acids .

- Co-Solvent Systems : Use 1:1 acetone/water mixtures, which stabilize boronic acids via diol complexation .

- Solubility Data :

| Solvent | Free Acid Solubility (mg/mL) | Pinacol Ester Solubility (mg/mL) |

|---|---|---|

| Chloroform | 15 | 45 |

| Acetone | 25 | 60 |

| Methanol | 10 | 30 |

Q. How to resolve contradictory reactivity data in cross-coupling reactions across different solvents?

- Methodology :

- Controlled Replicates : Conduct reactions in triplicate under inert atmospheres to rule out moisture/oxygen interference .

- Substituent Analysis : Compare reactivity with analogs (e.g., 3-Fluoro-4-(methylsulfonyl)phenylboronic acid) to isolate electronic effects of the methylcarbamoyl group .

- Computational Modeling : Use DFT/B3LYP calculations to predict charge distribution and boron electrophilicity in polar vs. non-polar solvents .

Q. What strategies mitigate regioselectivity challenges in aryl halide coupling partners?

- Methodology :

- Directed Ortho-Metalation : Pre-functionalize aryl halides with directing groups (e.g., -OMe) to bias coupling sites .

- Steric Screening : Test bulky ligands (e.g., SPhos) to favor para-substitution on electron-deficient aryl halides .

Data Contradiction Analysis

Q. Why do computational predictions of boron acidity conflict with experimental pKa values?

- Methodology :

- Solvent Correction : Adjust DFT models to account for solvation effects (e.g., water vs. DMSO), which significantly impact measured pKa .

- Experimental Validation : Use potentiometric titration in 1:1 DMSO/water to standardize acidity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.